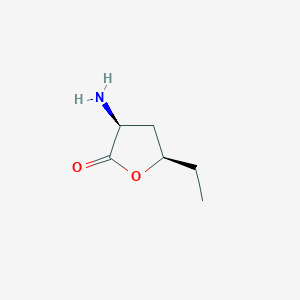
2(3H)-Furanone,3-amino-5-ethyldihydro-,(3S,5R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone,3-amino-5-ethyldihydro-,(3S,5R)-(9CI) is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique structure, which includes a furanone ring substituted with an amino group and an ethyl group. The stereochemistry of the compound is defined by the (3S,5R) configuration, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone,3-amino-5-ethyldihydro-,(3S,5R)-(9CI) typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as aniline and 2-bromopropane.
Reaction Steps: The process involves multiple steps, including alkylation, reduction, and cyclization reactions. For instance, the alkylation of aniline with 2-bromopropane forms an intermediate, which is then reduced and cyclized to form the desired furanone ring.
Reaction Conditions: The reactions are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and intermediates.
Optimization of Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize costs.
Purification Techniques: Employing advanced purification techniques like crystallization, distillation, and chromatography to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone,3-amino-5-ethyldihydro-,(3S,5R)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the furanone ring into a more saturated lactone structure.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride and nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxo Derivatives: Formed through oxidation.
Saturated Lactones: Resulting from reduction.
Substituted Derivatives: Produced via nucleophilic substitution.
Scientific Research Applications
2(3H)-Furanone,3-amino-5-ethyldihydro-,(3S,5R)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 2(3H)-Furanone,3-amino-5-ethyldihydro-,(3S,5R)-(9CI) exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes and receptors, to exert its biological effects.
Pathways Involved: It may modulate various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methyldihydro-2(3H)-furanone: A structurally similar compound with a methyl group instead of an ethyl group.
3-Hydroxy-5-methylpiperidin-1-yl: Another related compound with a piperidine ring.
Uniqueness
2(3H)-Furanone,3-amino-5-ethyldihydro-,(3S,5R)-(9CI) is unique due to its specific stereochemistry and the presence of both an amino group and an ethyl group on the furanone ring. This unique structure imparts distinct reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(3S,5R)-3-amino-5-ethyloxolan-2-one |
InChI |
InChI=1S/C6H11NO2/c1-2-4-3-5(7)6(8)9-4/h4-5H,2-3,7H2,1H3/t4-,5+/m1/s1 |
InChI Key |
KDZXNQYSVABCOB-UHNVWZDZSA-N |
Isomeric SMILES |
CC[C@@H]1C[C@@H](C(=O)O1)N |
Canonical SMILES |
CCC1CC(C(=O)O1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


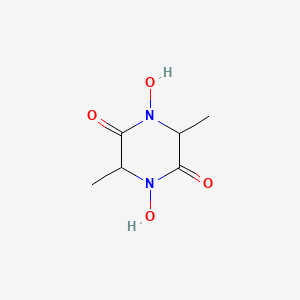
![(1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione](/img/structure/B13806079.png)
![(3S,7S,8S,9S,10R,11R,13S,14S)-3,7,11-trihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13806085.png)
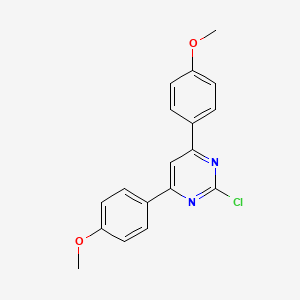
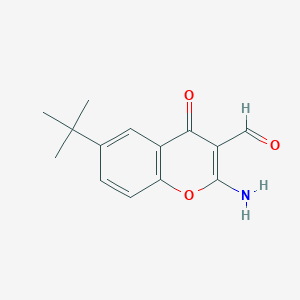
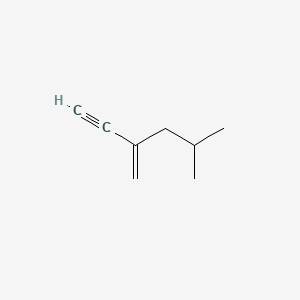



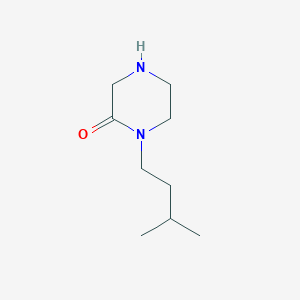


![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)
![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)
